molecular formula C15H16ClN B073883 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride CAS No. 1586-10-3

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride

Cat. No. B073883
CAS RN: 1586-10-3
M. Wt: 245.74 g/mol
InChI Key: WDGQNNMGINPRQL-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. MK-801 is a potent tool for studying the role of NMDA receptors in these processes, as well as in neurological and psychiatric disorders.

Mechanism Of Action

MK-801 acts as a non-competitive antagonist of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission, which can have a variety of effects depending on the specific neuronal circuit involved.

Biochemical And Physiological Effects

The effects of MK-801 on biochemical and physiological processes are complex and depend on the specific neuronal circuit and brain region involved. Generally, MK-801 has been shown to induce neuronal hyperexcitability, impair long-term potentiation, and disrupt spatial learning and memory. It has also been implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Advantages And Limitations For Lab Experiments

One major advantage of using MK-801 in lab experiments is its potency and selectivity for the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. This allows for precise manipulation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission and investigation of its role in various physiological and pathological processes. However, one major limitation is its potential for inducing neuronal damage and excitotoxicity at high doses or with prolonged exposure. Careful dosing and experimental design are therefore critical when using MK-801 in lab experiments.

Future Directions

There are many potential future directions for research involving MK-801 and the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. Some possible areas of investigation include:
1. Development of more selective 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor antagonists that can target specific subtypes of the receptor and avoid off-target effects.
2. Investigation of the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in other physiological and pathological processes, such as pain perception, addiction, and traumatic brain injury.
3. Development of therapeutic interventions targeting the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
4. Investigation of the interactions between the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor and other neurotransmitter systems, such as the dopamine and serotonin systems, and their role in behavior and cognition.
5. Development of new experimental techniques and technologies for studying 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor function and regulation, such as optogenetics and super-resolution microscopy.

Synthesis Methods

MK-801 can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with phosgene to form a carbamoyl chloride intermediate, which is then reacted with 1-(2-chloroethyl)piperidine to form the final product.

Scientific Research Applications

MK-801 has been widely used in scientific research to investigate the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

properties

CAS RN

1586-10-3

Product Name

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylazanium;chloride

InChI

InChI=1S/C15H15N.ClH/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15;/h1-8,15H,9-10,16H2;1H

InChI Key

WDGQNNMGINPRQL-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-]

Canonical SMILES

C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-]

Other CAS RN

1586-10-3

synonyms

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride

Origin of Product

United States

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